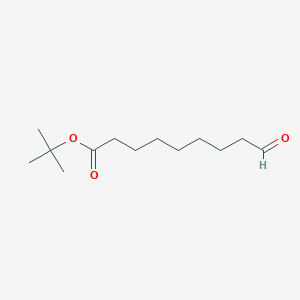
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is an organic compound that features a dihydropyrimidine ring fused to a benzene ring with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acid. The reaction proceeds through a Biginelli reaction mechanism, forming the dihydropyrimidine core.
Reaction Conditions:
Reagents: 3,4-dihydroxybenzaldehyde, ethyl acetoacetate, urea
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
化学反応の分析
Types of Reactions
4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Alkylated or acylated benzene derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The presence of the dihydropyrimidine ring is particularly significant in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical modifications makes it versatile for different applications.
作用機序
The mechanism of action of 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl groups and the dihydropyrimidine ring play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
- 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol
- 4-(5-Methyl-1,4-dihydropyrimidin-2-yl)benzene-1,2-diol
- 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,3-diol
Uniqueness
Compared to similar compounds, 4-(5-Methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring. This positioning influences its reactivity and interaction with biological targets, making it distinct in its chemical and biological properties.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
4-(5-methyl-1,4-dihydropyrimidin-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-12-6-13-11(7)8-2-3-9(14)10(15)4-8/h2-6,11,14-15H,1H3,(H,12,13) |
InChIキー |
LHQWWISEKZLDNE-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC=NC1C2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





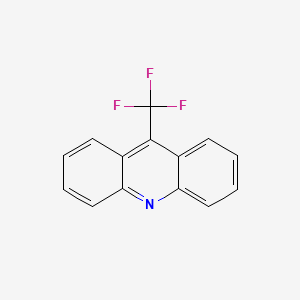
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)
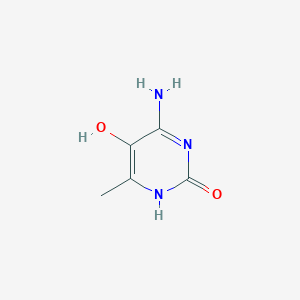
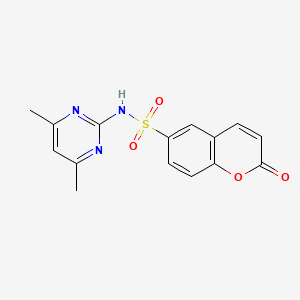

![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)
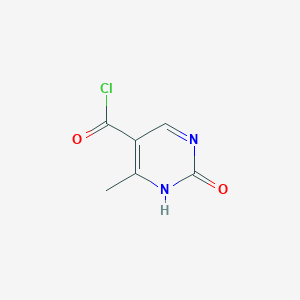

![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)

